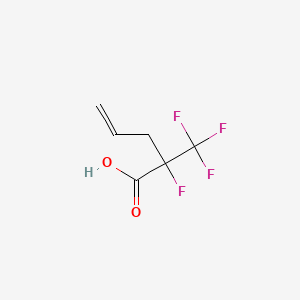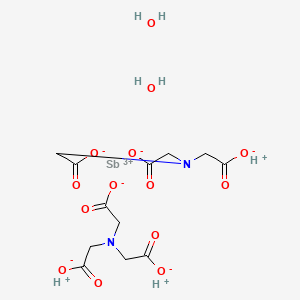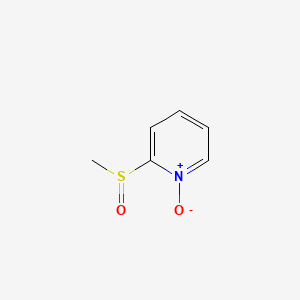
2-(Methylsulfinyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfinyl)pyridine 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methylsulfinyl group at the 2-position and an oxide group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 2-(Methylthio)pyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides in the presence of acetic anhydride or DMF results in the formation of 2-substituted pyridine N-oxides
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the scalability of these methods makes them suitable for commercial production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfinyl)pyridine 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfinyl and oxide groups makes it a versatile compound for different transformations.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 2-(Methylthio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylsulfinyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfinyl)pyridine 1-oxide involves its interaction with molecular targets and pathways within biological systems. The sulfinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes . Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
2-(Methylsulfinyl)pyridine 1-oxide can be compared with other similar compounds, such as pyridine N-oxides and sulfinyl-substituted pyridines. These compounds share similar structural features but differ in their reactivity and applications.
Pyridine N-oxides: These compounds have an oxide group at the 1-position of the pyridine ring, similar to this compound.
Sulfinyl-Substituted Pyridines: Compounds with sulfinyl groups at different positions on the pyridine ring exhibit varying reactivity and applications.
List of Similar Compounds
- Pyridine N-oxide
- 2-(Methylthio)pyridine
- 2-(Methylsulfonyl)pyridine
- 3-(Methylsulfinyl)pyridine
- 4-(Methylsulfinyl)pyridine
Propiedades
Número CAS |
75853-85-9 |
|---|---|
Fórmula molecular |
C6H7NO2S |
Peso molecular |
157.19 g/mol |
Nombre IUPAC |
2-methylsulfinyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H7NO2S/c1-10(9)6-4-2-3-5-7(6)8/h2-5H,1H3 |
Clave InChI |
OPELUKGFPXWHAW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC=CC=[N+]1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


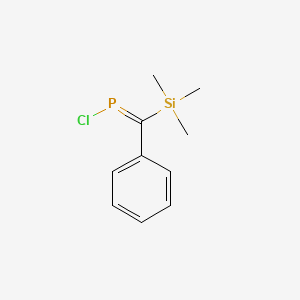

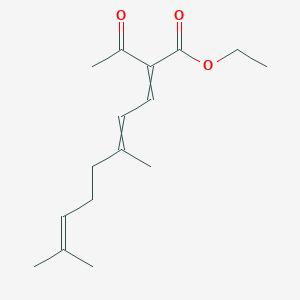


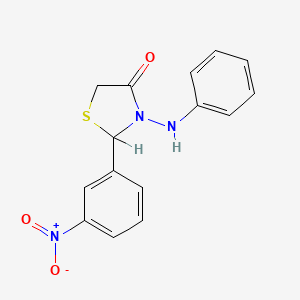

![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)

